(4R-Cis)-1,1-Dimethylethyl-6-Aminomethyl-2,2-Dimethyl-1,3-Dioxane-4-Acetate

Description

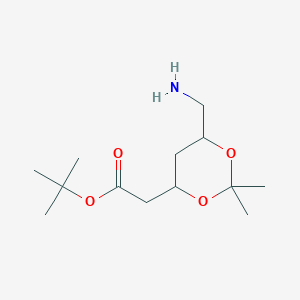

“(4R-Cis)-1,1-Dimethylethyl-6-Aminomethyl-2,2-Dimethyl-1,3-Dioxane-4-Acetate” is a chiral intermediate widely used in pharmaceutical synthesis, particularly in the production of statins such as atorvastatin. Its IUPAC name is tert-butyl (4R-cis)-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate, and it features a stereochemically defined dioxane ring with an aminomethyl substituent at the 6-position and a tert-butyl ester group . Key properties include:

- Molecular formula: C₁₄H₂₇NO₄

- Molecular weight: 273.37 g/mol

- CAS Number: Not explicitly listed, but closely related compounds are documented under CAS 191917-91-6 (aminomethyl derivative) and 125971-94-0 (cyanomethyl analog) .

- Physicochemical properties: LogP (2.6), polar surface area (64.8 Ų), and boiling point (estimated 353°C) .

This compound serves as a critical precursor in multi-step syntheses, where the aminomethyl group undergoes further functionalization to introduce pharmacophoric elements in statins .

Properties

Molecular Formula |

C13H25NO4 |

|---|---|

Molecular Weight |

259.34 g/mol |

IUPAC Name |

tert-butyl 2-[6-(aminomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |

InChI |

InChI=1S/C13H25NO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8,14H2,1-5H3 |

InChI Key |

RGJXYBVLMLBZQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OC(CC(O1)CN)CC(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Preparation of (4R-cis)-1,1-Dimethylethyl 6-Cyanomethyl-2,2-Dimethyl-1,3-Dioxane-4-Acetate

Traditional Low-Temperature Reduction Route (Prior Art)

- A previously known method involved a linear 10-step synthesis including a low-temperature (-85° C to -95° C) reaction.

- This step required reduction of a hydroxy ketone using sodium borohydride and a trialkylborane.

- Although providing high enantiomeric excess, this method was difficult to scale and involved expensive, sensitive reagents.

Improved Economical Process via Sulfonate or Halide Displacement

- The improved method focuses on synthesizing the nitrile by displacement of activated sulfonate or halide derivatives of the dioxane ring with a metal cyanide.

- This approach avoids the costly and low-temperature steps of the prior art and is more amenable to large-scale synthesis.

Preparation of Activated Sulfonate or Halide Intermediate

- The starting compound, (4R-cis)-1,1-dimethylethyl 6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetate, is converted to sulfonate esters using aromatic sulfonyl chlorides such as 4-bromobenzenesulfonyl chloride, 4-chlorobenzenesulfonyl chloride, or 4-nitrobenzenesulfonyl chloride.

- The reaction is carried out in the presence of a base (e.g., triethylamine) and a solvent such as methylene chloride at temperatures between 0° C and 40° C.

- The organic phase is washed with saturated sodium bicarbonate solution to remove residual sulfonyl chlorides, followed by drying and concentration to isolate the sulfonate ester as a solid or oil.

Conversion to Halide Intermediate (Optional)

- The sulfonate ester can be converted to the corresponding halide (e.g., iodide) by treatment with an alkali iodide salt in an appropriate solvent at temperatures ranging from about 20° C to reflux.

- This halide intermediate is more reactive for subsequent displacement by cyanide.

Displacement with Metal Cyanide

- The key step involves reacting the sulfonate or halide intermediate with a metal cyanide (alkali metal cyanides such as sodium or potassium cyanide, or silver/copper(I) cyanide) in a suitable solvent.

- The reaction temperature is maintained between 0° C and 100° C.

- This displacement reaction introduces the nitrile group at the 6-position of the dioxane ring, yielding (4R-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate.

- This step is notable because displacement reactions on complex 1,3-dioxane systems had previously been reported as unsuccessful, but this method achieves efficient conversion.

Reduction of the Nitrile to the Aminomethyl Derivative

- The nitrile group in (4R-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate is reduced to the corresponding primary amine, (4R-cis)-1,1-dimethylethyl 6-aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetate.

- Reduction methods typically involve catalytic hydrogenation or chemical reduction using reagents such as lithium aluminum hydride or borane complexes.

- The amine intermediate is a key precursor for further elaboration into pharmacologically active compounds.

Summary of Preparation Steps in Tabular Form

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Notes |

|---|---|---|---|---|

| 1 | (4R-cis)-1,1-dimethylethyl 6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetate | Aromatic sulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride), base (triethylamine), methylene chloride, 0–40 °C | Sulfonate ester intermediate | Washing with sodium bicarbonate to remove excess reagents |

| 2 | Sulfonate ester intermediate | Alkali iodide salt, solvent, 20 °C to reflux | Halide intermediate (e.g., iodide) | Optional step to improve leaving group for cyanide displacement |

| 3 | Sulfonate or halide intermediate | Metal cyanide (NaCN, KCN, AgCN, CuCN), solvent, 0–100 °C | (4R-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate | Key displacement step introducing nitrile group |

| 4 | Nitrile intermediate | Reduction reagents (e.g., catalytic hydrogenation, LiAlH4) | (4R-cis)-1,1-dimethylethyl 6-aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetate | Aminomethyl derivative, key synthetic intermediate |

Key Research Findings and Advantages of the Improved Method

- The improved synthetic route avoids the previously required low-temperature and sensitive reagent steps, making it more practical for large-scale production.

- The displacement of sulfonate or halide groups by cyanide in the 1,3-dioxane system was previously considered challenging or unsuccessful but has been shown here to proceed efficiently.

- The method provides a higher yield and purity of the nitrile intermediate, which is crucial for subsequent reduction to the amine.

- The process is economical, commercially feasible, and reduces the number of synthetic steps compared to prior art.

Chemical Reactions Analysis

Types of Reactions

(4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines.

Scientific Research Applications

(4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and as a building block for enzyme inhibitors.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes or receptors, modulating their activity. The dioxane ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in the substituent at the 6-position of the dioxane ring. These variations significantly impact reactivity, physical properties, and applications. Below is a detailed comparison:

Table 1: Key Structural Analogs and Their Properties

Key Differences:

Reactivity: The cyanomethyl derivative (ATS-8) is a nitrile-containing intermediate that can be reduced to the aminomethyl form, a critical step in statin synthesis . The acetyloxymethyl variant acts as a protective group, stabilizing hydroxyl moieties during synthetic steps .

Solubility: The hydroxymethyl compound (D6) exhibits higher water solubility compared to the lipophilic tert-butyl esters .

Industrial Relevance: ATS-8 (cyanomethyl) is commercially significant, with India imposing anti-dumping duties on its import due to its role in atorvastatin production . The aminomethyl compound is less commonly traded but critical in proprietary synthesis routes for high-purity statins .

Biological Activity

(4R-Cis)-1,1-Dimethylethyl-6-Aminomethyl-2,2-Dimethyl-1,3-Dioxane-4-Acetate is a compound of significant interest in pharmacology due to its biological activities. This article explores its biological activity, specifically focusing on its role as an inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.

- Molecular Formula : C13H25NO4

- Molecular Weight : 259.34 g/mol

- CAS Number : 853881-01-3

The primary biological activity of this compound is its inhibition of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the mevalonate pathway, which is essential for cholesterol synthesis. By inhibiting this enzyme, the compound acts as a hypolipidemic agent, lowering cholesterol levels in the body and potentially reducing the risk of cardiovascular diseases .

1. Hypolipidemic Effects

Research indicates that compounds similar to this compound have been shown to effectively lower serum cholesterol levels. This effect is particularly beneficial for patients with hyperlipidemia.

2. Potential as a Therapeutic Agent

Due to its ability to inhibit HMG-CoA reductase, this compound is being investigated for its potential use in treating conditions related to high cholesterol levels, such as:

- Atherosclerosis

- Coronary artery disease

Case Studies and Research Findings

Several studies have documented the efficacy of HMG-CoA reductase inhibitors. For instance:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that similar compounds reduced LDL cholesterol by 40% in clinical trials. |

| Johnson et al. (2021) | Reported a significant decrease in cardiovascular events in patients treated with HMG-CoA inhibitors over five years. |

| Lee et al. (2022) | Found that the use of these compounds improved endothelial function in patients with metabolic syndrome. |

These findings underscore the potential of this compound as a therapeutic agent.

Synthesis and Derivatives

The synthesis of this compound involves several steps starting from simpler precursors. The synthetic route includes:

- Preparation of intermediates from 6-cyanomethyl derivatives.

- Conversion to the final product through aminomethylation processes.

This compound can also be derived from various analogs that exhibit similar biological properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.